Demethylwedelolactone

Catalog No.
S627978
CAS No.
6468-55-9
M.F
C15H8O7
M. Wt
300.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demethylwedelolactone

CAS Number

6468-55-9

Product Name

Demethylwedelolactone

IUPAC Name

1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C15H8O7

Molecular Weight

300.22 g/mol

InChI

InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H

InChI Key

LUTYTNLPIUCKBJ-UHFFFAOYSA-N

Synonyms

demethylwedelolactone

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O

Preclinical Cancer Studies

  • In vitro studies: DML has shown potential anti-cancer properties in laboratory settings. Studies have demonstrated its ability to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancers [].
  • In vivo studies: Research suggests that DML derivatives might suppress the invasive growth and metastasis of breast cancer cells in animal models []. However, it's important to note that these are preliminary findings, and further research is needed to confirm these effects and understand the underlying mechanisms.

Demethylwedelolactone is a naturally occurring coumestan, a class of polyphenolic compounds known for their diverse biological activities. It is structurally characterized by a lactone ring and is derived from wedelolactone, differing primarily by the absence of a methyl group. This compound has garnered attention due to its potential therapeutic properties, particularly in oncology.

The primary mechanism of action of demethylwedelolactone is related to its ability to inhibit trypsin, an enzyme involved in protein digestion [, ]. Studies suggest it binds to the active site of trypsin, preventing it from cleaving proteins []. This trypsin inhibitory activity might be relevant in various biological processes, but further research is needed to understand its specific effects.

, especially those involving oxidative cyclization and palladium-catalyzed transformations. Notably, its synthesis can be achieved through Cu-mediated and palladium(0)-catalyzed reactions, which facilitate the formation of its complex structure from simpler precursors . The compound can also act as a substrate in reactions that involve enzymatic interactions, particularly with trypsin, where it exhibits inhibitory properties .

Demethylwedelolactone has demonstrated significant biological activity, particularly in anti-cancer research. Studies indicate that it inhibits invasive growth in vitro, showcasing its potential as a lead compound for developing new cancer therapies . Its mechanism of action appears to involve interference with cellular signaling pathways that promote tumor growth and metastasis. Additionally, it has been noted for its antioxidant properties, which may contribute to its therapeutic effects.

The synthesis of demethylwedelolactone can be accomplished through several methods:

  • Cu-mediated/Palladium(0)-catalyzed synthesis: This method employs copper and palladium catalysts to facilitate the formation of the lactone structure through oxidative cyclization reactions .
  • Palladium(II)-catalyzed reactions: These reactions involve boronation and coupling strategies that effectively yield wedelolactone and its derivatives, including demethylwedelolactone .

These synthetic routes are valuable for producing the compound in sufficient quantities for research and potential therapeutic applications.

Demethylwedelolactone is primarily explored for its applications in pharmacology:

  • Cancer therapy: Due to its anti-cancer properties, it serves as a promising candidate for drug development targeting various cancer types .
  • Enzyme inhibition: Its role as a trypsin inhibitor suggests potential applications in managing conditions related to excessive protease activity .

Research into the interactions of demethylwedelolactone with biological systems has revealed its capacity to inhibit specific enzymes such as trypsin. This inhibition can affect various physiological processes, making it a subject of interest for further studies on enzyme regulation and therapeutic interventions . Additionally, its interactions with cancer cell lines highlight its potential to modulate signaling pathways involved in tumor progression .

Demethylwedelolactone is closely related to several other coumestans and polyphenolic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesBiological ActivityUnique Properties
WedelolactoneMethylated version of demethylwedelolactoneAnti-cancer, anti-inflammatoryExhibits stronger anti-cancer effects
CoumestrolContains additional hydroxyl groupsEstrogenic activityStronger hormonal activity
GenisteinIsoflavonoid structureAntioxidant, anti-cancerKnown for broader hormonal effects
Biochanin AMethylated form of genisteinAnti-inflammatory, antioxidantMore potent in certain inflammatory models

Demethylwedelolactone stands out due to its specific structural configuration that enhances its interaction with particular enzymes and pathways involved in cancer progression while maintaining a unique profile among similar compounds. Its potential as a drug lead compound makes it an important focus of ongoing research in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Fingerprinting

Demethylwedelolactone, with molecular formula Carbon-15 Hydrogen-8 Oxygen-7 and molecular weight 300.22 daltons, represents a naturally occurring coumestan compound that exhibits distinctive nuclear magnetic resonance characteristics enabling its unambiguous structural identification [1] [5]. The compound's systematic name, 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c]chromen-6-one, reflects its complex polycyclic architecture incorporating both benzofuran and chromenone moieties [1] [14]. Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural information through examination of proton and carbon-13 chemical environments within this tetracyclic framework [3] [11].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of demethylwedelolactone reveals characteristic aromatic proton resonances that reflect the compound's extended conjugated system and hydroxyl substitution pattern [3] [11]. Experimental studies conducted at 500 megahertz in deuterated dimethyl sulfoxide have identified specific proton chemical shift assignments for this coumestan derivative [11]. The aromatic region typically displays signals between 6.5 and 8.0 parts per million, with the exact chemical shifts being highly dependent on the hydroxyl substitution pattern and intramolecular hydrogen bonding interactions [11] [31].

Research utilizing high-resolution proton nuclear magnetic resonance spectroscopy at 900 megahertz in deuterium oxide has provided enhanced spectral resolution for demethylwedelolactone analysis [3]. The hydroxyl protons, when observable, appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments [26] [27]. The chemical shift values for aromatic protons in coumestan compounds generally fall within predictable ranges based on their electronic environment and proximity to electron-withdrawing or electron-donating substituents [28] [31].

Detailed analysis of coupling patterns and chemical shift multiplicities provides crucial information for structural confirmation [11] [26]. The benzofuran portion of the molecule contributes distinct aromatic proton signals, while the chromenone moiety exhibits characteristic lactone-adjacent proton resonances [28] [30]. Integration ratios and peak multiplicity patterns serve as additional confirmation parameters for structural assignment [26] [31].

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural information for demethylwedelolactone through analysis of all carbon environments within the tetracyclic framework [2] [28]. The carbonyl carbon of the lactone functionality typically resonates around 158-162 parts per million, representing one of the most downfield signals in the spectrum [28] [30]. Aromatic carbon signals appear throughout the 100-160 parts per million region, with quaternary carbons generally exhibiting distinct chemical shifts compared to protonated aromatic carbons [28] [32].

Experimental carbon-13 nuclear magnetic resonance data for coumestan compounds demonstrate characteristic chemical shift patterns that enable differentiation between various hydroxylation patterns [28] [30]. The benzofuran carbons typically display chemical shifts distinct from those of the chromenone portion, reflecting the different electronic environments within the fused ring system [28] [32]. Quaternary aromatic carbons bearing hydroxyl substituents exhibit characteristic downfield shifts compared to unsubstituted aromatic carbons [28] [46].

The carbon-13 chemical shift assignments for demethylwedelolactone have been systematically analyzed using advanced nuclear magnetic resonance techniques [2] [28]. Carbon atoms adjacent to oxygen functionalities display predictable downfield shifts, with phenolic carbons typically appearing between 140-160 parts per million [28] [31]. The lactone carbonyl carbon represents a diagnostic signal for coumestan identification, appearing as the most deshielded carbon in the molecule [28] [30].

Carbon PositionChemical Shift Range (ppm)MultiplicityAssignment
Lactone Carbonyl158-162QuaternaryCarbonyl carbon
Aromatic Quaternary140-160QuaternaryHydroxyl-bearing carbons
Aromatic CH100-130CHProtonated aromatic carbons
Benzofuran carbons105-155MixedRing system carbons

Two-Dimensional Correlation Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional correlation spectroscopy techniques provide essential connectivity information for complete structural elucidation of demethylwedelolactone [11] [16]. Correlation spectroscopy experiments reveal through-bond proton-proton coupling relationships, enabling identification of adjacent aromatic protons within the polycyclic framework [11] [26]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations, confirming assignments of protonated versus quaternary carbon centers [11] [16].

Heteronuclear multiple bond correlation spectroscopy provides long-range carbon-hydrogen connectivity information crucial for establishing the complete molecular framework [11] [16]. These experiments reveal correlations between protons and carbons separated by two or three bonds, enabling confirmation of the benzofuran-chromenone fusion pattern [11] [28]. Multiple bond correlations between hydroxyl protons and adjacent aromatic carbons provide definitive evidence for substitution patterns [11] [26].

Advanced two-dimensional nuclear magnetic resonance techniques have been successfully applied to demethylwedelolactone structural determination using 500 megahertz instrumentation [11]. The correlation spectroscopy data confirms through-space and through-bond relationships essential for unambiguous structural assignment [11] [16]. Heteronuclear correlation experiments enable differentiation between similar coumestan isomers through detailed connectivity analysis [11] [28].

Research utilizing comprehensive two-dimensional nuclear magnetic resonance analysis has established complete proton and carbon-13 assignments for demethylwedelolactone [11] [16]. The correlation data confirms the 1,3,8,9-tetrahydroxy substitution pattern and validates the benzofuro[3,2-c]chromen-6-one core structure [11] [28]. Multiple bond correlations provide definitive evidence for the lactone functionality and its relationship to the aromatic ring system [11] [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of demethylwedelolactone reveals characteristic fragmentation patterns that provide structural confirmation and enable differentiation from related coumestan compounds [17] [19]. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the exact molecular weight of the compound [1] [17]. Electrospray ionization in negative mode has proven particularly effective for demethylwedelolactone analysis, with the deprotonated molecular ion [M-H]- observed at mass-to-charge ratio 299 [17] .

Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways characteristic of the coumestan structural class [17] [18]. The primary fragmentation involves loss of carbon monoxide (28 daltons) from the lactone functionality, producing a prominent fragment ion at mass-to-charge ratio 271 [17] [45]. Secondary fragmentation patterns include additional carbonyl losses and aromatic ring cleavages that provide structural information about the hydroxylation pattern [17] [40].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been successfully applied for demethylwedelolactone quantification using selected reaction monitoring [17]. The optimized mass spectrometric conditions employ the transition from mass-to-charge ratio 299.1 to 270.6 as the primary quantification pathway [17]. This fragmentation corresponds to loss of 28.5 daltons, consistent with carbon monoxide elimination from the deprotonated molecular ion [17] [45].

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula Carbon-15 Hydrogen-8 Oxygen-7 for demethylwedelolactone [1] [19]. The accurate mass measurement of 300.027005 daltons enables differentiation from isobaric compounds and confirms elemental composition [5] [14]. Collision-induced dissociation experiments reveal stepwise fragmentation pathways that reflect the stability of various structural components within the molecule [17] [18].

Mass-to-Charge RatioRelative IntensityFragment AssignmentLoss from Molecular Ion
300Variable[M]+-
299Base Peak[M-H]-1 dalton
271High[M-CO-H]-29 daltons
270.6DiagnosticFragment29.4 daltons

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared spectroscopic analysis of demethylwedelolactone reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [11] [24]. The lactone carbonyl stretch appears as a strong absorption band around 1725 wavenumbers, representing one of the most diagnostic features for coumestan identification [11] [21]. Hydroxyl group stretching vibrations manifest as broad absorption bands in the 3200-3500 wavenumber region, with the exact position and breadth reflecting intramolecular hydrogen bonding interactions [21] [24].

Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1500-1650 wavenumber region, confirming the presence of the extended aromatic system [21] [22]. The benzofuran and chromenone ring systems contribute overlapping aromatic stretching modes that create a characteristic fingerprint pattern in this spectral region [21] [24]. Carbon-oxygen stretching vibrations associated with phenolic groups appear around 1200-1300 wavenumbers [21] [22].

Fourier-transform infrared spectroscopy studies of demethylwedelolactone have identified specific absorption frequencies that enable differentiation from related coumestan compounds [11] [24]. The lactone carbon-oxygen stretch appears as a strong band around 1200 wavenumbers, while aromatic carbon-hydrogen bending vibrations contribute to the fingerprint region below 1000 wavenumbers [21] [24]. Out-of-plane aromatic hydrogen bending modes provide additional structural information in the 800-900 wavenumber region [21] [22].

Ultraviolet-visible absorption spectroscopy reveals the extended conjugation present in demethylwedelolactone through characteristic absorption maxima [11] [24]. The primary absorption maximum appears around 351 nanometers, reflecting the coumestan chromophore system [11] [43]. Secondary absorption bands at shorter wavelengths correspond to higher-energy electronic transitions within the polycyclic aromatic framework [24] [25]. The absorption characteristics enable photodiode array detection for high-performance liquid chromatography analysis at 351-352 nanometers [33] [41].

Research utilizing comprehensive ultraviolet-visible analysis has established absorption coefficient data for demethylwedelolactone quantification [24] [33]. The strong absorption at 351 nanometers provides excellent sensitivity for analytical applications, with linear response observed across relevant concentration ranges [24] [43]. Comparison with related coumestan compounds reveals characteristic spectral differences that enable selective detection and quantification [24] [41].

Spectroscopic TechniqueKey AbsorptionWavenumber/WavelengthAssignment
InfraredStrong1725 cm⁻¹Lactone C=O stretch
InfraredBroad3200-3500 cm⁻¹Hydroxyl O-H stretch
InfraredMedium1500-1650 cm⁻¹Aromatic C=C stretch
Ultraviolet-VisibleMaximum351 nmCoumestan chromophore

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

300.02700259 g/mol

Monoisotopic Mass

300.02700259 g/mol

Heavy Atom Count

22

UNII

UXN2KXV8BB

Other CAS

6468-55-9

Wikipedia

Demethylwedelolactone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

Dates

Last modified: 08-15-2023

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